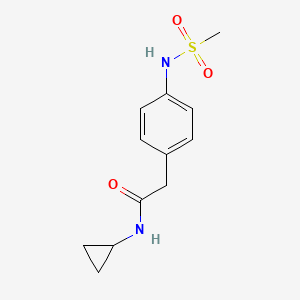![molecular formula C21H20N2O3S B6542974 N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide CAS No. 1060225-85-5](/img/structure/B6542974.png)
N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide” is a complex organic compound. It contains a cyclopropyl group, a naphthalene moiety, a sulfonamide group, and an acetamide group . The compound is likely to have significant chemical and biological properties due to the presence of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The naphthalene moiety would provide a planar, aromatic component to the molecule, while the cyclopropyl group would introduce a three-membered ring structure . The sulfonamide and acetamide groups would likely be involved in hydrogen bonding .Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents used. The naphthalene moiety could undergo electrophilic aromatic substitution reactions , while the sulfonamide group could participate in reactions with electrophiles . The cyclopropyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the naphthalene moiety could contribute to its hydrophobicity and its potential to participate in π-π stacking interactions . The sulfonamide and acetamide groups could contribute to its solubility in polar solvents and its potential to form hydrogen bonds .Applications De Recherche Scientifique
Dihydrofolate Reductase (DHFR) Inhibitors
Sulfonamide derivatives, such as N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide, have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme involved in the synthesis of nucleotides, and its inhibition can lead to antimicrobial and antitumor activities .
Antimicrobial Activity
Sulfonamides conjugated with acetamide fragments exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
These compounds have shown significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This suggests their potential use in cancer treatment .
Antifungal Activity
Sulfonamides have a broad spectrum of biological activities, which includes antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Hypoglycemic Activity
Sulfonamides also exhibit hypoglycemic activity , which could be beneficial in the treatment of diabetes .
Anti-inflammatory Activity
Compounds with acetamide linkage exhibit anti-inflammatory activity , which could be beneficial in the treatment of various inflammatory diseases .
Urease Inhibitory Activity
The acetamide functional group is responsible for urease inhibitory activities . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Its inhibition can be useful in the treatment of various diseases, including urinary tract infections and peptic ulcers .
Platelet Aggregation Inhibitory Activity
The acetamide functional group is also responsible for platelet aggregation inhibitory activity . This could be beneficial in the prevention of blood clots .
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-(naphthalen-1-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-17-12-13-17)14-15-8-10-18(11-9-15)23-27(25,26)20-7-3-5-16-4-1-2-6-19(16)20/h1-11,17,23H,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVQALQHPBWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(naphthalene-1-sulfonamido)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542892.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)

![N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542926.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide](/img/structure/B6542965.png)
![N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542977.png)
![N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B6542982.png)
![2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542995.png)
![N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6543002.png)